methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate
Description
Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate is a heterocyclic compound featuring a quinazoline core substituted with a methoxy group at position 7 and a methyl group at position 2. Quinazoline derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 2-(7-methoxy-4-methylquinazolin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-10-5-4-9(17-2)6-11(10)15-13(14-8)19-7-12(16)18-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGUPCLMCWZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)SCC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Sulfanylacetate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to reduce the quinazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated products, reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity towards these targets. The sulfanylacetate group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Core Heterocycle Variations
a. Quinazoline vs. Chromenopyrimidine
- Target Compound : Quinazoline core (C₉H₆N₂) with 7-methoxy and 4-methyl substituents.
- Analogue: Methyl 2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate (C₂₁H₁₈N₂O₄S) replaces quinazoline with a chromenopyrimidine fused ring. The chromeno group increases aromaticity and molecular weight (406.45 g/mol vs. ~280–300 g/mol estimated for the target compound).
b. Quinazoline vs. Triazine
Substituent Effects
a. Positional and Functional Group Differences
- Hydroxy vs. Methoxy/Methyl: Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate (C₁₁H₁₀N₂O₃S) has a hydroxyl group at position 4 instead of methyl. This increases polarity (logP ~1.5 vs.
- Aliphatic vs. Aromatic Chains : (R/S)-Methyl 2-[(1-[(2-methoxy-2-oxoethyl)sulfanyl]methylheptyl)sulfanyl]acetate (C₁₃H₂₂O₄S₂) contains a branched aliphatic chain, reducing aromatic interactions but increasing flexibility. GC-MS data (m/z 322) suggests distinct fragmentation patterns compared to rigid quinazoline derivatives .
Sulfanyl Acetate Ester Modifications
- Triazole and Pyrazole Derivatives: Compounds like methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (C₂₂H₂₀FN₅O₄S) replace quinazoline with triazole, introducing fluorine and benzoyl groups. Such modifications enhance electronegativity and may improve target binding in medicinal applications .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
